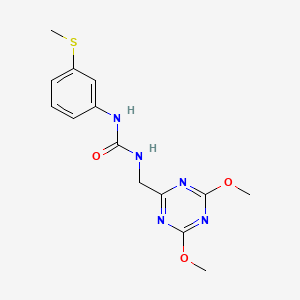
1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluorobenzyl)-N’-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a methoxybenzoyl group, and a dihydropyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a dihydropyridine ring suggests that the compound may exhibit aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, while the carbonyl group in the dihydropyridine ring might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a fluorine atom might increase the compound’s stability and affect its polarity .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have reported on the synthesis and structural characterization of compounds similar to the one of interest, highlighting their potential for various scientific applications. For example, Karrouchi et al. (2021) synthesized and characterized a compound using spectroscopic methods, theoretical structures, and molecular docking, suggesting its potential as an anti-diabetic agent (Karrouchi et al., 2021). Furthermore, Rodrigues et al. (2015) reported on the synthesis and characterization of platinum(II) complexes with carbazates and hydrazides, evaluating their cytotoxic activity against leukemia cell lines, hinting at their promise as antitumor agents (Rodrigues et al., 2015).
Molecular Docking and Biological Studies
The research also extends to molecular docking and biological studies to evaluate the therapeutic potential of these compounds. For instance, a study synthesized and evaluated benzylated derivatives for anti-Alzheimer's activity, designing analogs based on the lead compound donepezil (Gupta et al., 2020). Another study focused on the synthesis of new indoles containing oxadiazole and triazole units, evaluating their antineoplastic activity, which points to their potential use in cancer research (Farghaly et al., 2012).
Spectroscopic and Theoretical Approaches
Research on acylhydrazone-based fluoride sensors by Jose et al. (2018) involved the synthesis of derivatives from corresponding hydrazides, exploring their specific response towards fluoride ion through colorimetric and spectrofluorometric methods. This study illustrates the compound's utility in analytical chemistry applications (Jose et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(4-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-29-17-10-6-15(7-11-17)19(26)23-24-20(27)18-3-2-12-25(21(18)28)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFRUMCZDHXZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)








![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)

